molecular formula C5H10Cl2N2S B1379680 (Thiophen-3-ylmethyl)hydrazine dihydrochloride CAS No. 1803585-46-7

(Thiophen-3-ylmethyl)hydrazine dihydrochloride

Cat. No.: B1379680
CAS No.: 1803585-46-7
M. Wt: 201.12 g/mol
InChI Key: XOIMOABKIIVKMJ-UHFFFAOYSA-N
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Description

(Thiophen-3-ylmethyl)hydrazine dihydrochloride (CAS: 1427454-16-7) is a hydrazine derivative featuring a thiophene ring linked via a methyl group. Its molecular formula is C₅H₉ClN₂S, with a molecular weight of 164.66 g/mol. Structurally, it consists of a hydrazine moiety (NH₂-NH₂) protonated by two equivalents of HCl, with the thiophen-3-ylmethyl substituent attached to one nitrogen atom. The compound is commercially available as a powder, synthesized and supplied in high-purity grades (99%–99.999%) for research and industrial applications .

Properties

IUPAC Name

thiophen-3-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h1-2,4,7H,3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIMOABKIIVKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiophen-3-ylmethyl)hydrazine dihydrochloride typically involves the reaction of thiophen-3-ylmethyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then isolated and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as distillation or chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Thiophen-3-ylmethyl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thiophene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Thiophene derivatives with various functional groups.

    Reduction: Hydrazine derivatives with different substituents.

    Substitution: Substituted hydrazine compounds with diverse functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been identified as a potential lead for the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for drug discovery efforts aimed at treating infections and cancer.

2. Anticancer Activity

Research indicates that derivatives of (thiophen-3-ylmethyl)hydrazine exhibit significant anticancer properties. For instance, studies have shown that certain synthesized analogues demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) . The structure-activity relationship (SAR) studies reveal that modifications in the thiophene ring can enhance the anticancer efficacy of these compounds.

3. Peptide Synthesis

(Thiophen-3-ylmethyl)hydrazine dihydrochloride is also utilized as an organic buffer in peptide synthesis. It has been reported to yield high efficiency in solid-phase peptide synthesis protocols, making it valuable in biochemistry for producing peptides with specific sequences .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Evren et al. (2019), novel derivatives of (thiophen-3-ylmethyl)hydrazine were synthesized and tested for their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results indicated that specific substitutions on the thiophene ring significantly enhanced selectivity and potency against these cell lines, demonstrating the compound's potential in targeted cancer therapy .

Case Study 2: Peptide Synthesis Optimization

A recent investigation into the application of this compound in peptide synthesis highlighted its effectiveness as a coupling agent in solid-phase synthesis. The study reported a streamlined protocol that resulted in high yields and purity of synthesized peptides, showcasing its utility in biochemical applications .

Comparative Analysis Table

The following table summarizes the key properties and applications of this compound compared to related compounds:

Compound NameStructure FeaturesUnique PropertiesApplications
This compoundThiophene ring + Hydrazine groupHigh reactivity; potential anticancer activityMedicinal chemistry; peptide synthesis
Benzothiazole hydrazoneThiazole instead of thiopheneAnticancer propertiesDrug development
ThienylhydrazinesContains thiophene + hydrazineNeuroprotective effectsNeuropharmacology

Mechanism of Action

The mechanism of action of (Thiophen-3-ylmethyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • (Thiophen-3-ylmethyl)hydrazine dihydrochloride: Stability: No direct stability data reported, but analogous hydrazine dihydrochlorides with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are noted to have reduced stability due to weak bonding between pentavalent nitrogen atoms .
  • Phenylhydrazine Hydrochloride (C₆H₅NHNH₂·HCl) :

    • Stability : More stable than aliphatic derivatives due to resonance stabilization of the aromatic ring.
    • Reactivity : Used in the synthesis of indoles and other heterocycles via Fischer indole synthesis. Reacts efficiently with carbonyl compounds .
  • 1,2-Dimethylhydrazine Dihydrochloride (C₂H₁₀N₂·2HCl): Stability: Highly reactive and carcinogenic, inducing angiosarcomas in hamsters (89% incidence in females) . Reactivity: Generates methyl radicals upon metabolic activation, leading to DNA alkylation .
  • [3-(Dimethylamino)propyl]hydrazine Dihydrochloride (C₅H₁₇Cl₂N₃): Stability: Tertiary amine group increases solubility in polar solvents. Reactivity: The dimethylamino group acts as a strong electron donor, altering redox behavior compared to thiophene derivatives .

Biological Activity

(Thiophen-3-ylmethyl)hydrazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a hydrazine moiety. The synthesis typically involves the reaction of thiophenes with hydrazine derivatives, leading to the formation of hydrazone structures. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.

Pharmacological Activities

Research indicates that compounds containing thiophene and hydrazine functionalities exhibit a range of biological activities:

1. Antimicrobial Activity

Several studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For instance, derivatives similar to (Thiophen-3-ylmethyl)hydrazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 250–500 µg/mL, indicating moderate to strong antibacterial activity .

2. Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. A related compound was evaluated in models such as maximal electroshock-induced seizures (MES) and pentylenetetrazole-induced seizures, showing protective effects in both models. This suggests that this compound might also exhibit similar anticonvulsant properties, warranting further investigation .

3. Anti-inflammatory and Antioxidant Activities

Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Additionally, antioxidant activities have been noted, which contribute to their potential therapeutic applications in oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiophene derivatives revealed that modifications to the hydrazine structure significantly influenced antimicrobial efficacy. The compound was tested against clinical isolates, demonstrating notable activity against resistant strains of bacteria .

Case Study 2: Anticonvulsant Screening

In another study, a series of hydrazine derivatives were synthesized and screened for anticonvulsant activity. Among these, compounds containing thiophene rings showed promising results in seizure models, suggesting that this compound may possess similar anticonvulsant properties .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 250–500 µg/mL
AnticonvulsantProtective effects in seizure models
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantReduction in oxidative stress markers

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (thiophen-3-ylmethyl)hydrazine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via hydrazine derivatization of thiophene-based precursors. A typical approach involves reacting thiophen-3-ylmethyl halides with hydrazine hydrate under acidic conditions, followed by hydrochloride salt formation. For example, analogous procedures for phenylhydrazine derivatives (e.g., 3,5-dimethylphenylhydrazine hydrochloride) use reflux in ethanol with HCl .
  • Critical Variables : Reaction time (3–5 days for similar hydrazines), stoichiometric ratios (excess hydrazine improves yield), and acid concentration (e.g., 6 M HCl for salt precipitation) are key .
  • Yield Optimization : Evidence from hydrazine dihydrochloride syntheses suggests yields >80% are achievable when using inert atmospheres to minimize oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Melting Point : Compare observed mp (e.g., ~193°C for m-tolylhydrazine hydrochloride ) to literature values.
  • Spectroscopy : Use 1H^1H-NMR to confirm hydrazine proton signals (δ 2.5–4.0 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm). IR can validate N–H stretches (~3300 cm1^{-1}) .
  • Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., Cl2_2H6_6N2_2: Cl 33.8%, N 26.7% ).

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and skin irritation risks .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation. Hydrazine derivatives are hygroscopic and prone to oxidation .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to reduce toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?

  • Case Study : Discrepancies between solution-phase NMR and solid-state X-ray data may arise from conformational flexibility or hydrogen bonding. For example, SHELX refinement tools can model hydrogen-bonding networks in crystals, while NMR titration experiments (e.g., in DMSO-d6_6) reveal dynamic proton exchange .
  • Validation : Cross-validate with high-resolution mass spectrometry (HRMS) and IR to confirm molecular integrity .

Q. What mechanistic insights govern the reactivity of this compound in heterocyclic synthesis (e.g., indoles or thiadiazines)?

  • Reactivity Profile : The hydrazine moiety acts as a nucleophile, enabling condensation with carbonyl groups (Fischer indole synthesis) or cyclization with CS2_2 (thiadiazine formation). For instance, phenylhydrazine derivatives form indoles under acidic conditions .
  • Kinetic Studies : Time-resolved UV-Vis or 1H^1H-NMR can track intermediate formation. Evidence from analogous hydrazines shows pseudo-first-order kinetics in indole syntheses .

Q. How do impurities (e.g., residual solvents or byproducts) affect the compound’s performance in catalytic applications?

  • Impurity Profiling : Use HPLC with UV detection (λ = 254 nm) to quantify residual THF or ethanol. For example, hydrazine dihydrochloride syntheses report <0.1% solvent residues after vacuum drying .
  • Impact on Catalysis : Trace amines (e.g., unreacted hydrazine) can poison metal catalysts. Purification via recrystallization (ethanol/water) reduces such impurities .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) provides retention times of ~8–10 minutes for hydrazine derivatives .
  • Spectrophotometry : Derivatize with p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol; measure absorbance at 458 nm (linear range: 0.05–10.0 mg/L) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of hydrazine dihydrochloride derivatives under varying pH conditions?

  • Case Example : Some studies report decomposition at pH > 4, while others note stability up to pH 6. This discrepancy may arise from buffering agents (e.g., phosphate vs. acetate) or temperature differences. Controlled experiments in buffered solutions (pH 2–7) at 25°C are recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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